molecular formula C14H24N4O B5155026 N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide

N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide

Cat. No. B5155026
M. Wt: 264.37 g/mol
InChI Key: AKHUUTCXDYKXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, and its potential as an anti-cancer agent has been explored in detail.

Mechanism of Action

DMXAA binds to a protein called STING, which is found in immune cells. This binding activates a signaling pathway that leads to the production of cytokines, such as interferon. These cytokines activate the immune system and help to kill cancer cells. DMXAA also has anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon, which are involved in the immune response. DMXAA can also cause the release of nitric oxide, which can help to kill cancer cells. In addition, DMXAA has been shown to inhibit the growth of new blood vessels, which can prevent tumors from spreading.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXAA for lab experiments is that it is a small molecule drug that can be easily synthesized in large quantities. This makes it relatively inexpensive to use in experiments. In addition, DMXAA has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using DMXAA in lab experiments. For example, it has been shown to be toxic to some normal cells, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on DMXAA. One area of interest is in developing more potent analogs of DMXAA that can be used in the treatment of cancer. Another area of research is in understanding the mechanism of action of DMXAA in more detail. This could lead to the development of new therapies that target the immune system to fight cancer. Finally, there is also interest in exploring the use of DMXAA in combination with other anti-cancer drugs to improve treatment outcomes.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2,3-dichloropyridine with diethyl glycinate in the presence of sodium hydride. This reaction yields the intermediate compound, which is then treated with dimethylamine to produce DMXAA. The synthesis of DMXAA is a relatively straightforward process, and the compound can be obtained in high yields.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to be effective against a wide range of cancer types, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system and inducing the production of cytokines, which help to kill cancer cells.

properties

IUPAC Name

2-(diethylamino)-N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-5-18(6-2)11-13(19)16-10-12-8-7-9-15-14(12)17(3)4/h7-9H,5-6,10-11H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHUUTCXDYKXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NCC1=C(N=CC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide

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